3-(3-Methylphenyl)piperidine
Description
3-(3-Methylphenyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylphenyl group at the 3-position. This structural motif confers unique physicochemical and pharmacological properties, making it a valuable scaffold in medicinal chemistry. The compound's synthesis often involves Grignard reagent reactions with carbonitrile precursors, as seen in the synthesis of related tetralyl-piperidine analogs .
Properties
IUPAC Name |
3-(3-methylphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFNOQQJKQDEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring of the 3-methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(3-Methylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)piperidine involves its interaction with molecular targets and pathways. For instance, piperidine derivatives are known to bind to DNA via intercalation, affecting cellular processes . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Piperidine (6-membered ring) and pyrrolidine (5-membered ring) scaffolds exhibit distinct pharmacological profiles. For example:
- Pyrrolidine-2,5-dione derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) show dual activity on serotonin transporters (SERT) and 5-HT1A receptors, but piperidine analogs demonstrate stronger 5-HT1A receptor affinity (Ki = 3.2 nM vs. serotonin’s 2.1 nM) .
- 3-(3-Methylphenyl)piperidine derivatives, such as anticonvulsant compound XVIII (N-[(4-arylpiperazin-1-yl)alkyl]-3-(3-methylphenyl)-pyrrolidine-2,5-dione), show superior protection in maximal electroshock (MES) tests (ED₅₀ = 100 mg/kg in mice) compared to 3-phenyl analogs, highlighting the methyl group’s role in enhancing activity .
Substituent Position and Electronic Effects
- 3-Methyl vs.
- Chiral Centers : Introducing chirality at the 3- or 5-position of piperidine (e.g., in PCAF inhibitors) improves potency (KD values reduced from >200 nM to ~150 nM) .
Pharmacological Activity
- Anticonvulsant Effects: 3-(3-Methylphenyl)-pyrrolidine-2,5-dione derivatives (e.g., XVIII) show oral efficacy in rat MES models (ED₅₀ = 30 mg/kg), outperforming non-methylated analogs .
- Receptor Specificity : Piperidine derivatives like 3-[3-hydroxyphenyl]-N-(1-propyl)piperidine exhibit high sigma receptor affinity, whereas phencyclidine (PCP) analogs (e.g., TCP) bind preferentially to PCP receptors .
Table 2: Key Pharmacological Comparisons
Physicochemical and Structural Considerations
- Ring Strain : Compared to 3-(3-Methyloxetan-3-yl)piperidine, the absence of an oxetane ring reduces strain, possibly enhancing synthetic accessibility .
Biological Activity
3-(3-Methylphenyl)piperidine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₇N
- CAS Number: 343856-70-2
The compound features a piperidine ring substituted with a 3-methylphenyl group, which influences its biological activity and pharmacological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization of Amines: Utilizing diamine derivatives with sulfonium salts.
- Suzuki–Miyaura Coupling: A widely used method for creating piperidine derivatives under mild conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Recent studies have demonstrated the compound's potential in cancer therapy. For example:
- A study reported that piperidine derivatives showed promising anticancer activity, with some derivatives exhibiting better cytotoxicity than established drugs like bleomycin .
- Another research highlighted its effectiveness against various cancer cell lines, including cervical and breast cancer, by inducing apoptosis through specific signaling pathways such as Akt inhibition .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It shows potential in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.
The mechanism by which this compound exerts its biological effects involves:
- Intercalation with DNA: Similar to other piperidine derivatives, it may bind to DNA, disrupting cellular processes essential for cancer cell proliferation.
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Goel et al. (2022) | Cancer Treatment | Identified piperidine derivatives with anticancer activity across various cell lines. |
| Piwnica-Worms et al. (2021) | CNS Pharmacokinetics | Developed radiolabeled piperidine analogs effective for treating brain metastases. |
| Arun et al. (2022) | Breast Cancer | Demonstrated that certain piperidine derivatives inhibit growth in estrogen receptor-positive cells by affecting cell cycle progression. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
